For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 7-Methoxy-1H-indole-2-carboxylic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and potential biological significance of 7-Methoxy-1H-indole-2-carboxylic acid. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Chemical and Physical Properties
7-Methoxy-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. The presence of a methoxy group at the 7-position and a carboxylic acid at the 2-position of the indole ring confers specific chemical characteristics that are of interest in organic synthesis and medicinal chemistry.
Quantitative Data Summary
The key physicochemical properties of 7-Methoxy-1H-indole-2-carboxylic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 24610-33-1 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| Melting Point | 182-188°C | [1][2][4] |
| Boiling Point | 447.6 ± 25.0 °C at 760 mmHg | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.37 ± 0.30 | [2] |
| Vapor Pressure | 8.54E-09 mmHg at 25°C | [2] |
| Flash Point | 224.5°C | [2] |
| LogP | 1.87470 | [2] |
| Polar Surface Area (PSA) | 62.32 Ų | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2][5] |
Spectral Data
While specific spectra for 7-Methoxy-1H-indole-2-carboxylic acid require direct acquisition, characteristic features can be predicted based on its structure and data from analogous compounds. Spectral data for this compound and its derivatives are available from various suppliers and databases.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.[8] Key expected absorption bands for 7-Methoxy-1H-indole-2-carboxylic acid include:
-
O-H Stretch: A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[8]
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the indole N-H group. Studies on related methoxyindole carboxylic acids show this band around 3342 cm⁻¹.[9][10]
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Peaks corresponding to the indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (~3.8-4.0 ppm), a signal for the C3-proton of the indole ring, and broad singlets for the N-H of the indole and the O-H of the carboxylic acid.[11][12]
-
¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (~165-185 ppm), the carbons of the indole ring, and the methoxy carbon (~55-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak [M]⁺ corresponding to its molecular weight (191.18). Common fragmentation patterns for carboxylic acids include the loss of H₂O and the COOH group.[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
Experimental Protocols & Reactivity
Indole derivatives are synthesized through various established methods. The carboxylic acid functionality allows for a range of subsequent chemical transformations.
Synthesis of the Indole Core
A common and scalable method for preparing substituted indoles is the Batcho-Leimgruber indole synthesis, which starts from an appropriately substituted o-nitrotoluene.[15] The diagram below illustrates a generalized workflow for synthesizing the 7-methoxy-1H-indole core, which can then be functionalized to yield the target carboxylic acid.
References
- 1. 7-Methoxy-1H-indole-2-carboxylic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. 7-Methoxy-1H-indole-2-carboxylic acid - CAS:24610-33-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 7-Methoxy-1H-indole-2-carboxylic acid – porphyrin-systems [porphyrin-systems.com]
- 6. 7-Methoxy-1H-indole-2-carboxylic acid ethyl ester(20538-12-9) 1H NMR spectrum [chemicalbook.com]
- 7. 24610-33-1|7-Methoxy-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
